1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound known for its diverse applications in scientific research. Its unique properties and structural versatility make it valuable in fields ranging from drug discovery to material science.
Preparation Methods
The synthesis of 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of appropriate thiadiazole derivatives with phenyl isocyanate under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including cytotoxic effects against various cancer cell lines.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Its unique properties make it useful in material science, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its precise mode of action .
Comparison with Similar Compounds
1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has similar structural features but different substituents, leading to variations in its biological activity.
Thidiazuron: Known for its use as a plant growth regulator, thidiazuron shares the thiadiazole core but has different functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications.
Properties
IUPAC Name |
1-phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNCEOQVFAWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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